molecular formula C11H19Cl2N3O B2516650 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride CAS No. 1221723-30-3

2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride

Cat. No.: B2516650
CAS No.: 1221723-30-3
M. Wt: 280.19
InChI Key: WXDFORHJKCPOBE-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.

    Introduction of the Piperidine Group: The piperidine group is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with a piperidine derivative, often in the presence of a base such as sodium hydride or potassium carbonate.

    Methoxymethylation: The methoxymethyl group is introduced through an alkylation reaction using methoxymethyl chloride in the presence of a base.

    Formation of the Dihydrochloride Salt: The final product is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often use alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-(Methoxymethyl)-4-(piperidin-3-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-(Piperidin-3-yl)pyrimidine: Lacks the methoxymethyl group.

    2-(Methoxymethyl)-4-(piperidin-3-yl)quinoline: Contains a quinoline ring instead of a pyrimidine ring.

Uniqueness: 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine dihydrochloride is unique due to the presence of both the methoxymethyl and piperidine groups attached to the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(methoxymethyl)-4-piperidin-3-ylpyrimidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c1-15-8-11-13-6-4-10(14-11)9-3-2-5-12-7-9;;/h4,6,9,12H,2-3,5,7-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDFORHJKCPOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=CC(=N1)C2CCCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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